molecular formula C22H23ClO5S B8656691 Tert-butyl(4-chloro-2-{[2-methyl-5-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate

Tert-butyl(4-chloro-2-{[2-methyl-5-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate

Cat. No. B8656691
M. Wt: 434.9 g/mol
InChI Key: AYMTVJUXFPSPIT-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 20, starting from (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3) and 2-iodo-1-methyl-4-(methylsulfonyl)benzene (Intermediate 17), the title compound was obtained as a colorless oil after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
[Compound]
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]#[CH:17])([CH3:4])([CH3:3])[CH3:2].I[C:20]1[CH:25]=[C:24]([S:26]([CH3:29])(=[O:28])=[O:27])[CH:23]=[CH:22][C:21]=1[CH3:30]>>[C:1]([O:5][C:6](=[O:18])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]#[C:17][C:22]1[CH:23]=[C:24]([S:26]([CH3:29])(=[O:27])=[O:28])[CH:25]=[CH:20][C:21]=1[CH3:30])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Three
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC(=C1)S(=O)(=O)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC(=C1)S(=O)(=O)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#CC1=C(C=CC(=C1)S(=O)(=O)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.